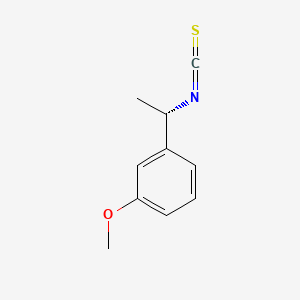

(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate

Description

Chemical Identity and Structural Features

(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate exhibits a well-defined molecular structure with distinct physicochemical properties that distinguish it from other isothiocyanate derivatives. The compound possesses the molecular formula C10H11NOS and maintains a molecular weight of 193.27 g/mol. Its Chemical Abstracts Service registry number is 737000-99-6, providing a unique identifier for this specific stereoisomer.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[(1S)-1-isothiocyanatoethyl]-3-methoxybenzene, reflecting its systematic chemical structure. The stereochemical configuration is denoted by the (S) designation, indicating the specific spatial arrangement around the chiral center. This chiral center imparts specific stereochemical properties to the molecule, distinguishing it from its (R) enantiomer and contributing to its unique biological and chemical behavior.

Table 1: Fundamental Chemical Properties of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H11NOS | |

| Molecular Weight | 193.27 g/mol | |

| CAS Number | 737000-99-6 | |

| Density | 1.12 g/cm³ | |

| Refractive Index | 1.5800 | |

| Sensitivity | Moisture Sensitive |

The structural configuration features an ethyl group bearing the isothiocyanate functional group attached to a methoxyphenyl system. The methoxy substituent is positioned at the meta position (3-position) relative to the ethyl chain attachment point on the benzene ring. This specific substitution pattern contributes to the compound's unique electronic properties and reactivity profile.

The isothiocyanate functional group (-N=C=S) represents the core reactive component of the molecule. This group is known for its electrophilic character and ability to participate in various nucleophilic addition reactions. The presence of the methoxy group on the aromatic ring serves as an electron-donating substituent, which can influence the electronic distribution throughout the molecular framework and affect the compound's reactivity patterns.

Physicochemical characterization reveals that the compound exhibits a density of 1.12 g/cm³ and a refractive index of 1.5800, indicating its optical properties and molecular packing characteristics. The compound demonstrates moisture sensitivity, requiring appropriate storage conditions to maintain stability and prevent hydrolysis of the isothiocyanate group.

Historical Context in Organic and Medicinal Chemistry

The development and study of isothiocyanate compounds, including (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate, emerged from broader investigations into naturally occurring defensive compounds found in cruciferous vegetables. The historical foundation of isothiocyanate chemistry traces back to the identification of these compounds as stress-response chemicals formed from glucosinolates in plants belonging to the Brassicaceae family.

The agricultural and scientific interest in cruciferous vegetables dates back many centuries, with farmers cultivating wild forms of mustard plants through artificial selection to produce the diverse species observed today. The discovery that nitrogen and sulfur-containing glucosinolates could be hydrolyzed by plant myrosinase enzymes into various products, including isothiocyanates, provided important insights into natural defense mechanisms against pathogen attacks and environmental stresses.

Over 120 different glucosinolates have been identified in nature, with research suggesting that most originate from four primary plant species: Barbarea vulgaris, Arabidopsis thaliana, Eruca sativa, and Isatis tinctoria. This diversity in precursor compounds has led to extensive research into synthetic analogs and derivatives, including chiral variants such as (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate.

Table 2: Historical Milestones in Isothiocyanate Research and Development

| Period | Development | Significance |

|---|---|---|

| Ancient Times | Cultivation of cruciferous vegetables | Foundation for natural isothiocyanate discovery |

| 19th-20th Century | Identification of glucosinolate hydrolysis | Understanding of natural isothiocyanate formation |

| Mid-20th Century | Discovery of over 120 glucosinolates | Expansion of structural diversity knowledge |

| Late 20th Century | Synthetic methodology development | Access to pure stereoisomers and analogs |

| Early 21st Century | Advanced characterization techniques | Detailed structure-activity relationships |

The synthetic accessibility of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate has been achieved through various methodological approaches developed over several decades. The primary synthetic route involves the reaction of the corresponding (S)-(+)-1-(3-Methoxyphenyl)Ethylamine with thiophosgene under controlled conditions. This synthetic approach requires careful management of reaction conditions, particularly the use of inert solvents such as dichloromethane and low temperatures to prevent decomposition of the isothiocyanate group.

Industrial production methods have evolved to incorporate continuous flow reactors, which enhance efficiency and yield while minimizing side reactions. These technological advances represent significant improvements over traditional batch synthesis methods and demonstrate the growing importance of isothiocyanate derivatives in various applications.

The development of synthetic methodologies for isothiocyanate preparation has expanded significantly, with recent advances incorporating novel desulfurization agents and microwave-assisted synthesis techniques. Research has demonstrated that compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate can serve as effective desulfurization reagents in the synthesis of diverse isothiocyanate derivatives, including those with chiral centers.

Contemporary research efforts have focused on understanding the structure-activity relationships of isothiocyanate compounds, particularly regarding their interactions with biological systems. Studies have revealed that isothiocyanates can covalently bond with nucleophilic amino acid residues in proteins, particularly targeting cysteine and lysine residues. This mechanistic understanding has provided valuable insights into the biological activity profiles of these compounds.

The historical development of analytical techniques has paralleled the advancement in isothiocyanate chemistry. Modern characterization methods, including circular dichroism spectroscopy, have enabled researchers to confirm absolute configurations and assess enantiomeric purity in chiral isothiocyanate derivatives. These analytical capabilities have been crucial for advancing the field and ensuring the quality of synthesized compounds.

Research investigations have demonstrated that among methoxyphenyl isothiocyanate derivatives, the 3-methoxyphenyl variant exhibits notable biological activity profiles. Comparative studies have shown that this specific substitution pattern can influence antioxidant efficacy and enzymatic inhibition properties, contributing to the compound's significance in medicinal chemistry research.

Properties

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLULNKVRCHBYJM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426963 | |

| Record name | AG-G-91867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-99-6 | |

| Record name | 1-[(1S)-1-Isothiocyanatoethyl]-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-91867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophosgene Method

The most common and established method for preparing (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate involves the reaction of (S)-(+)-1-(3-Methoxyphenyl)Ethylamine with thiophosgene. This approach is well-documented and widely used both in laboratory and industrial settings.

Reaction:

$$

\text{(S)-(+)-1-(3-Methoxyphenyl)Ethylamine} + \text{Thiophosgene} \rightarrow \text{(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate} + \text{HCl}

$$-

- Solvent: Inert solvents such as dichloromethane

- Temperature: Low temperatures to prevent decomposition of the isothiocyanate group

- Control of pH and reaction time is critical to maximize yield and purity

Industrial Adaptation:

Continuous flow processes are often employed industrially to enhance efficiency, allowing precise control of reaction parameters and minimizing side reactions, thus improving yield and purity.

| Parameter | Typical Condition | Purpose/Effect |

|---|---|---|

| Solvent | Dichloromethane | Inert medium, good solubility |

| Temperature | 0–5 °C | Prevent decomposition of product |

| Reaction time | Variable, typically 1–3 hours | Complete conversion |

| Base | Often none or mild base to scavenge HCl | Avoid side reactions |

This method is favored for its straightforwardness and high selectivity toward the chiral isothiocyanate product.

Alternative Synthetic Routes and Challenges

Dithiocarbamate Intermediate Route

Another classical method involves the formation of dithiocarbamic acid salts from the reaction of the amine with carbon disulfide in the presence of a base (commonly triethylamine), followed by desulfurization to yield the isothiocyanate.

- Challenges:

- Triethylamine base is effective mainly for aliphatic amines but less so for aromatic amines with electron-withdrawing groups, such as the 3-methoxyphenyl derivative.

- Preparation of dithiocarbamate salts from such aromatic amines requires long reaction times and excess base.

- Strongly deactivated aromatic amines may fail to form the intermediate, limiting this method’s applicability for (S)-(+)-1-(3-Methoxyphenyl)Ethylamine derivatives.

| Step | Description | Limitation |

|---|---|---|

| Formation of dithiocarbamate salt | Amine + CS2 + triethylamine → intermediate salt | Inefficient for aromatic amines with electron-withdrawing groups |

| Desulfurization | Conversion of intermediate to isothiocyanate | Requires strong desulfurizing agents; may be low yielding |

This method is less preferred for the target compound due to these reactivity issues.

Green Chemistry and Modern Techniques

Use of Deep Eutectic Solvents (DES) and Ultrasonic or Microwave Irradiation

Recent studies have explored greener and more efficient methods for synthesizing isothiocyanate derivatives, including the use of deep eutectic solvents combined with ultrasonic or microwave irradiation to accelerate reactions and improve yields.

-

- Mixing amine and isothiocyanate in DES under ultrasonic irradiation (50 W, 80 °C, 1 hour) or microwave irradiation (1800 W, 80 °C, 1 hour).

- After reaction, product precipitates upon addition of water and can be isolated by filtration and recrystallization.

-

- Reduced use of hazardous solvents

- Shorter reaction times

- Higher selectivity and yields

While specific data for (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate are limited, these methods have been successfully applied to related isothiocyanate compounds, indicating potential applicability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiophosgene reaction | (S)-(+)-1-(3-Methoxyphenyl)Ethylamine, Thiophosgene | Low temp, inert solvent (DCM) | High yield, straightforward | Use of toxic thiophosgene |

| Dithiocarbamate intermediate | Amine, Carbon disulfide, Triethylamine | Base-mediated, desulfurization | Established for aliphatic amines | Inefficient for aromatic amines with EWG |

| Green chemistry methods | Amine, isothiocyanate, DES | Ultrasonic/microwave, 80 °C | Eco-friendly, fast, high yield | Requires optimization for each substrate |

Research Findings and Notes

- The thiophosgene method remains the gold standard for preparing (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate due to its efficiency and reliability.

- Attempts to use dithiocarbamate intermediate routes face challenges with aromatic amines bearing electron-donating or withdrawing substituents, such as the methoxy group on the phenyl ring.

- Emerging green chemistry approaches show promise for safer, faster, and more sustainable synthesis but require further adaptation and validation for this specific compound.

- Industrial production benefits from continuous flow techniques to optimize reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction: Reduction of the isothiocyanate group can yield amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves reagents like primary amines or alcohols in the presence of a base such as triethylamine.

Oxidation: Often requires oxidizing agents like hydrogen peroxide or peracids.

Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Result from the reaction with alcohols.

Sulfonyl Derivatives: Produced through oxidation reactions.

Scientific Research Applications

Organic Synthesis

(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds and complex molecules, making it valuable in medicinal chemistry.

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of thioureas and thiocarbamates. |

| Heterocyclic Compounds | Precursor for synthesizing compounds like 1,3,4-thiadiazoles. |

Research has indicated that MEITC exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism involves covalent modification of proteins by forming thiourea linkages with nucleophilic amino acids.

Mechanism of Action:

- Target Proteins: Nucleophilic residues such as cysteine and lysine.

- Effects: Inhibition of enzyme activity and disruption of cellular processes.

Medicinal Chemistry

The compound is explored for its role in drug development, particularly in designing enzyme inhibitors and therapeutic agents. Its ability to modify proteins makes it a candidate for developing drugs targeting specific diseases.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of MEITC on cancer cell lines, demonstrating its ability to induce apoptosis in malignant cells while sparing normal cells. The study highlighted its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of MEITC against various pathogens. Results showed significant inhibition of bacterial growth, suggesting its utility as a natural preservative in food products.

Industrial Applications

In addition to its research applications, (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate is utilized in industrial settings for producing specialty chemicals and materials with unique functional properties.

| Industrial Use | Description |

|---|---|

| Polymer Synthesis | Incorporated into polymer backbones to enhance thermal stability and chemical resistance. |

| Specialty Chemicals | Used in the production of chemicals with specific applications in agriculture and pharmaceuticals. |

Mechanism of Action

The mechanism of action of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt cellular processes, contributing to its biological effects.

Molecular Targets and Pathways:

Proteins: Targets nucleophilic residues such as cysteine and lysine in proteins.

Enzymes: Inhibits enzyme activity by covalently modifying active site residues.

Cellular Pathways: Affects signaling pathways and cellular functions through protein modification.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-methoxy substitution in L20069 may confer distinct electronic and steric effects compared to 4-methoxy analogs (L20357, L20070), influencing reactivity in nucleophilic additions or cycloadditions .

- Enantiomeric Purity : The S-configuration in L20069 and L20070 contrasts with the R-enantiomer (L20357), which is critical for asymmetric synthesis applications.

- Purity Grades : L20069’s 98% purity surpasses L20070’s technical grade (90%), suggesting superior suitability for sensitive reactions .

Functional Analogs in Natural Extracts

A study in Croatian Chemical Acta (2020) identified volatile isothiocyanates in plant hydrolysates, including ethyl isothiocyanate (57.8% abundance) and allyl isothiocyanate (Table 2) . These lack aromatic substitution but share the reactive -NCS group:

| Compound | Abundance in Hydrolysate | Key Differences vs. Target Compound |

|---|---|---|

| Ethyl Isothiocyanate | 57.8% | No aromatic substitution; simpler alkyl chain |

| Allyl Isothiocyanate | 2.4% | Allyl group; higher volatility |

| 3,4-Epithiobutanenitrile | 15.6% | Nitrile-epithio hybrid; no -NCS group |

Key Observations :

- Aromatic vs.

- Reactivity : Ethyl isothiocyanate’s dominance in natural extracts contrasts with its absence in autolysates, suggesting stability differences under enzymatic conditions—a factor less relevant to synthetic L20069 .

Research Implications

- Synthetic Utility: The 3-methoxy substitution in L20069 offers a unique regiochemical profile for synthesizing chiral thioureas or metal complexes, unlike 4-methoxy or non-aromatic analogs .

- Biological Relevance : While natural isothiocyanates (e.g., allyl derivatives) are studied for antimicrobial properties, L20069’s aromatic structure may modulate toxicity or bioavailability in pharmacological contexts.

Notes

- Evidence from Alfa (2013–2015) and Croatian Chemical Acta (2020) was prioritized to ensure diversity in commercial and academic perspectives.

- Discrepancies in ethyl isothiocyanate detection (present in hydrolysates but absent in autolysates) highlight context-dependent stability, underscoring the synthetic advantages of stabilized analogs like L20069 .

Biological Activity

(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate (also known as 3-methoxybenzyl isothiocyanate) is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article details the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

The biological activity of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate primarily arises from its ability to interact with nucleophilic sites in proteins. The isothiocyanate group can form covalent bonds with amino acids, particularly those containing thiol groups, such as cysteine and lysine. This interaction leads to the modification of proteins and enzymes, resulting in altered cellular functions and potential inhibition of enzyme activity.

Key Molecular Targets

- Proteins : The compound targets nucleophilic residues in proteins, leading to covalent modifications that can disrupt normal cellular processes.

- Enzymes : It inhibits enzyme activity by modifying active site residues, which can affect metabolic pathways and signal transduction.

- Cellular Pathways : The modification of proteins can influence various signaling pathways, contributing to its biological effects .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as:

- Tubulin Polymerization Inhibition : The compound disrupts tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

- Histone Deacetylase Inhibition : It may also act as a competitive inhibitor of histone deacetylases, enzymes involved in epigenetic regulation of gene expression, further enhancing its anticancer effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy varies depending on the target organism:

- Studies have reported varying EC50 values against bacteria and fungi, indicating its potential as a biopesticide or antimicrobial agent in agricultural applications .

Research Findings

A summary of key research findings regarding the biological activity of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate is presented in the table below:

Case Study 1: Anticancer Activity

In vitro studies have shown that (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate exhibits a dose-dependent response against cancer cell lines such as MCF-7 and A2780. For instance, at concentrations around 10 µM, significant reductions in cell viability were observed, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties revealed that this compound has varying effectiveness against different pathogens. For example, it demonstrated an EC50 value of 0.05 mg/mL against Pythium irregulare, showcasing its potential use in agricultural pest management strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(+)-1-(3-Methoxyphenyl)ethyl isothiocyanate, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis typically involves chiral precursors such as (S)-1-(3-Methoxyphenyl)ethylamine. Reaction with thiophosgene or carbon disulfide under controlled pH (e.g., acidic conditions) can yield the isothiocyanate. For example, thiocarbamates derived from ammonium dithiocarbamates (via reagents like ethyl chlorocarbonate or copper sulfate) are intermediates that decompose to form isothiocyanates .

- Key Considerations : Use of anhydrous solvents (e.g., dichloromethane) and low temperatures minimizes racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (≥98% for high-purity applications) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) confirms the methoxyphenyl group (δ 3.8 ppm for OCH₃) and ethyl isothiocyanate moiety (δ 4.3–4.5 ppm for CH₂-SCN). IR spectroscopy identifies the isothiocyanate group (~2050 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers. Derivatization with Marfey’s reagent (FDAA) enhances UV detection .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Store at room temperature in airtight containers, away from oxidizing agents (e.g., peroxides) and moisture to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Skin absorption risks necessitate immediate washing with soap/water .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during the amine-to-isothiocyanate conversion.

- Kinetic Resolution : Use lipases or transition-metal complexes to selectively react with one enantiomer .

Q. What role does this compound play in chiral derivatization for LC-MS analysis of amino acids or pharmaceuticals?

- Methodology :

- Derivatization : React with primary amines (e.g., amino acids) to form thiourea adducts, enhancing chromatographic resolution and MS ionization efficiency. For example, FDAA derivatives improve sensitivity by 3 orders of magnitude vs. non-chiral reagents .

- Optimization : Adjust pH (7–9) and reaction time (30–60 min) to maximize yield. Use acetonitrile as a solvent for compatibility with LC-MS .

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in nucleophilic additions?

- Methodology :

- Computational Studies : DFT calculations (e.g., Gaussian 16) model electron density at the isothiocyanate group. The methoxy group’s electron-donating nature increases electrophilicity at the SCN carbon.

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methoxyphenyl derivatives) using kinetic profiling .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported melting points or spectral data across studies: How to resolve them?

- Analysis : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms.

- Resolution :

- Purify via recrystallization (ethanol/water) and re-analyze.

- Cross-reference with high-purity standards (e.g., NIST databases) .

Applications in Advanced Research

Q. Can this compound serve as a precursor for bioactive molecules with antioxidant or anticancer properties?

- Hypothesis : Structural analogs (e.g., 3-(3-methoxyphenyl)propanal) exhibit antioxidant activity in Eucheuma spinosum extracts .

- Methodology :

- Synthesize derivatives (e.g., thioureas or carbamates) and screen via DPPH/ABTS assays.

- Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and ROS scavenging .

Tables

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 129°C at 11 mmHg | |

| Density | 1.179 g/mL | |

| Enantiomeric Purity | ≥98% (chiral HPLC) | |

| Key IR Absorption (SCN) | ~2050 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.